molecular formula C20H29N5O2 B2385867 6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 923427-57-0

6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2385867
CAS RN: 923427-57-0
M. Wt: 371.485
InChI Key: YBAKXGHHDRVWJJ-UHFFFAOYSA-N
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Description

6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione, commonly known as CPI, is a purine-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of inflammatory responses.

Scientific Research Applications

Synthesis of Novel Compounds

Research has been dedicated to synthesizing novel heterocyclic compounds, including imidazole derivatives, for various scientific applications. For instance, Lalezari et al. (1983) explored the synthesis of 1H,3H‐imidazo[1,5‐c]thiazole-5,7‐[6H,7aH]‐dione and derivatives starting from amino acids, representing a new class of bicyclic compounds with potential applications in pharmaceuticals and materials science (Lalezari, Seifter, & Thein, 1983).

Pharmacological Applications

Compounds structurally related to the queried chemical have been investigated for their pharmacological activities. For example, Suh et al. (2000) synthesized 2-Methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones and related derivatives, showing significant cytotoxicity against human tumor cell lines, indicating their potential as anticancer drugs (Suh, Kang, Yoo, Park, & Lee, 2000).

Catalysis and Material Science

Huang et al. (1999) explored the influence of sterically demanding carbene ligands on the catalytic behavior and thermal stability of ruthenium olefin metathesis catalysts, indicating the potential for developing more efficient and stable catalysts in organic synthesis and material science applications (Huang, Schanz, Stevens, & Nolan, 1999).

Supramolecular Chemistry

Glycolurils and their analogues, which can be structurally related to the queried compound, have been reviewed for their widespread applications in pharmacology, explosives, and as gelators. They serve as building blocks in supramolecular chemistry, showcasing the versatility of these compounds in creating complex molecular architectures (Kravchenko, Baranov, & Gazieva, 2018).

properties

IUPAC Name

6-cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-5-6-9-12-23-18(26)16-17(22(4)20(23)27)21-19-24(15-10-7-8-11-15)13(2)14(3)25(16)19/h15H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAKXGHHDRVWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCC4)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

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